Product packaging for C23H30N2O8S(Cat. No.:)

C23H30N2O8S

Cat. No.: B12620796
M. Wt: 494.6 g/mol
InChI Key: IXNFAEJADGPQSR-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, with the molecular formula C23H30N2O8S, is supplied as a high-purity chemical reagent for research applications. The compound features a morpholin-4-ylsulfonyl group and multiple methoxy substituents, which are characteristic of structures investigated in pharmaceutical and chemical research . Compounds with this molecular formula have been identified in chemical databases, indicating its use in research settings . This product is labeled For Research Use Only (RUO) . RUO products are specialized reagents designed exclusively for laboratory research purposes in controlled settings . They are essential tools for scientific investigation, experimentation, and analysis, and are not intended for use in diagnostic or therapeutic procedures for humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O8S B12620796 C23H30N2O8S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N2O8S

Molecular Weight

494.6 g/mol

IUPAC Name

(2S)-2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C23H30N2O8S/c1-6-15(21(27)25-16(22(28)29)7-8-34-5)24-19(26)11-14-12(2)20-17(32-4)9-13(31-3)10-18(20)33-23(14)30/h9-10,15-16H,6-8,11H2,1-5H3,(H,24,26)(H,25,27)(H,28,29)/t15?,16-/m0/s1

InChI Key

IXNFAEJADGPQSR-LYKKTTPLSA-N

Isomeric SMILES

CCC(C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C

Canonical SMILES

CCC(C(=O)NC(CCSC)C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of C23h30n2o8s

Nuclear Magnetic Resonance (NMR) Spectroscopy for C23H30N2O8S Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise chemical environment of each proton (¹H) and carbon (¹³C) atom within a molecule. youtube.com For Darunavir, NMR data provides definitive confirmation of its complex structure, including the connectivity of the phenyl, sulfonamide, and furofuran moieties. newdrugapprovals.orgresearchgate.net Spectra are typically recorded in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm). newdrugapprovals.orgacs.org

The ¹H-NMR spectrum reveals distinct signals for each unique proton. For example, the aromatic protons of the phenyl ring typically appear as multiplets in the downfield region (around 7.11–7.36 ppm). ijbio.com The ¹³C-NMR spectrum complements this by showing signals for each carbon atom, with their chemical shifts indicating their electronic environment. newdrugapprovals.orgacs.org For instance, carbons in the aromatic rings and carbonyl groups appear at higher chemical shifts compared to the aliphatic carbons in the isobutyl and furofuran groups. newdrugapprovals.orgijbio.com Analysis of both ¹H and ¹³C NMR spectra, including coupling patterns and integration, allows for the complete assignment of the molecule's intricate structure. researchgate.net

Table 1: Representative ¹³C-NMR Spectral Data for Darunavir (this compound) in DMSO-d₆ newdrugapprovals.org

Atom Assignment Chemical Shift (δ) in ppm
C1152.99
C2, C3112.69, 129.08
C4122.56
C549.21
C672.65
C753.39
C835.14
C9138.03
C10, C10'129.03
C11, C11'128.04
C12126.12
C1357.55
C1426.28
C15, C15'19.56, 19.81
C16, C16'155.32, 153.55
C17, C17'70.20, 69.95
C18, C18'76.27, 79.59
C19, C19'45.01, 44.45
C20, C20'25.47, 25.42
C21, C21'68.74, 68.70
C22, C22'108.75, 108.70

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. measurlabs.combioanalysis-zone.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. bioanalysis-zone.com This capability is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.comhilarispublisher.com

In HRMS analysis of Darunavir, the molecule is ionized, typically using electrospray ionization (ESI), and the exact mass of the resulting ion (e.g., the protonated molecule [M+H]⁺) is measured. nih.govnih.gov The experimentally measured mass is then compared to the theoretically calculated mass for the formula this compound. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. hilarispublisher.com HRMS is also instrumental in identifying and characterizing metabolites and degradation products by determining their precise molecular formulas. researchgate.netnih.gov

Table 2: HRMS Data for Darunavir (this compound) nih.govnih.gov

Ion Calculated m/z Measured m/z Technique
[M+H]⁺547.1857547.1859ESI-TOF
[M+H]⁺548.2425548.2425LC-ESI-QTOF

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. athabascau.cawiley.com The technique works by measuring the absorption of infrared radiation at various wavelengths, which causes the bonds within the molecule to vibrate. wiley.com Each type of bond and functional group (e.g., O-H, N-H, C=O) absorbs radiation at a characteristic wavenumber (cm⁻¹), making the IR spectrum a unique "fingerprint" of the molecule's functional group composition. libretexts.org

Table 3: Characteristic IR Absorption Bands for Darunavir (this compound) ijbio.comrsc.orgsapub.orggoogle.com

Wavenumber (cm⁻¹) Functional Group Assignment Vibrational Mode
3452-3240O-H and N-HStretching
2957C-H (aliphatic)Stretching
1757-1671C=O (carbamate)Stretching
1600-1547C=C (aromatic) and N-HStretching, Bending
1454AromaticStretching
1369-1311S=O (sulfonamide)Asymmetric Stretching
1149S=O (sulfonamide)Symmetric Stretching

X-ray Crystallography for this compound Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for a molecule as structurally complex as Darunavir. researchgate.nettmda.go.tz

By diffracting X-rays off a single crystal of the compound, a detailed electron density map is generated, from which a complete molecular structure can be built. nih.gov Studies on Darunavir have used X-ray crystallography to confirm its absolute configuration, which includes multiple stereocenters critical for its biological activity. tmda.go.tz The analysis also reveals the crystal packing, intermolecular interactions such as hydrogen bonding, and the specific conformation the molecule adopts in the solid state. nih.govnih.gov Different crystalline forms, or polymorphs, of Darunavir (e.g., ethanolate (B101781) solvates) have been characterized using this method, providing crucial data on their solid-state properties. rsc.orgtmda.go.tz

Table 4: Representative Crystal Data for a Darunavir Solvate (Ethanolate) rsc.org

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 10.16
b (Å) 12.39
c (Å) 26.27
α (°) 90
β (°) 90
γ (°) 90

Table of Compound Names

Name
Darunavir
Darunavir ethanolate
Darunavir dihydrate
Acetonitrile
Ethyl alcohol
Dimethyl sulfoxide
Chloroform

Preclinical Pharmacological Investigations of C23h30n2o8s

In Vitro Biological Activity Assessment of C23H30N2O8S

In vitro studies are fundamental in characterizing the biological activity of a compound at the cellular and molecular level. For dihydropyridine (B1217469) derivatives, these studies have established their potential in various therapeutic areas.

Cell Culture Models for Efficacy Studies

Cell culture models are instrumental in the initial assessment of a compound's efficacy. For the broader class of dihydropyridine derivatives, a variety of cell lines have been utilized to explore their therapeutic potential. For instance, in the context of cancer research, breast cancer cell lines are employed to screen for anticancer activity. brookes.ac.uk The cytotoxic effects of novel dihydropyridines have been evaluated on these cells to determine their potential as antineoplastic agents.

Furthermore, to investigate the potential for improving drug delivery across biological barriers, human intestinal Caco-2 cell lines have been used. These cells form a monolayer that mimics the intestinal epithelium, providing a model to study the transport of compounds. While not directly assessing pharmacological efficacy in terms of disease modification, such models are crucial for determining the bioavailability of orally administered drugs.

In the context of neurodegenerative diseases, cell viability assays using cell lines are performed to assess the neuroprotective effects of dihydropyridine derivatives. Models of neurodegeneration can be induced, and the ability of the compounds to preserve cell viability is measured.

While specific cell culture efficacy studies focusing solely on this compound are not detailed in the available literature, its classification as a dihydropyridine suggests that its efficacy could be explored in similar cell-based systems depending on the therapeutic target of interest.

Biochemical Assays for Enzyme Inhibition or Activation

Biochemical assays are critical for elucidating the mechanism of action of a compound by measuring its effect on specific enzymes. Dihydropyridine derivatives have been shown to interact with a variety of enzymes.

One key area of investigation is their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. Assays are performed to determine the inhibitory activity against COX-1 and COX-2 isozymes. For example, a chemiluminescent-based assay can be used to measure the potency of these derivatives, with some compounds showing selective inhibition of COX-2.

The inhibitory potential of dihydropyridine derivatives against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has also been evaluated. These enzymes are targets in the treatment of Alzheimer's disease. The Ellman's spectrophotometrical method is a common approach to assess the inhibitory effects.

Furthermore, some dihydropyridines have been investigated as inhibitors of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables. Spectrophotometric assays using catechol as a substrate are used to measure the inhibitory potency. In the realm of cancer therapeutics, kinase inhibition assays, for instance against the Epidermal Growth Factor Receptor (EGFR) wild-type kinase, have been performed for certain dihydropyridine derivatives. brookes.ac.uk

The following table summarizes the types of enzyme inhibition observed for various dihydropyridine derivatives:

Enzyme TargetAssay MethodObserved EffectReference
Cyclooxygenase-2 (COX-2)Chemiluminescent AssaySelective Inhibition
Acetylcholinesterase (AChE)Ellman's MethodInhibition
Butyrylcholinesterase (BChE)Ellman's MethodInhibition
Polyphenol Oxidase (PPO)Spectrophotometric AssayInhibition
EGFR KinaseLuminescence-based AssayInhibition brookes.ac.uk

Evaluation of Antioxidant Activity in Preclinical Settings for Dihydropyridine Derivatives

Many 1,4-dihydropyridine (B1200194) derivatives have demonstrated notable antioxidant properties in preclinical evaluations. wjpmr.com This activity is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. The antioxidant potential of these compounds is typically assessed using a variety of in vitro assays.

A commonly used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This assay measures the ability of a compound to quench the stable DPPH radical, with the activity often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). Another prevalent method is the β-carotene/linoleic acid bleaching assay, which determines the capacity of a compound to inhibit the oxidation of linoleic acid and subsequent bleaching of β-carotene.

Additionally, the Oxygen Radical Absorbance Capacity (ORAC) assay is utilized to measure the scavenging capacity against peroxyl radicals. Some studies have also employed hydrogen peroxide and nitric oxide radical scavenging assays to further characterize the antioxidant profile of dihydropyridine derivatives. wjpmr.com Research has shown that all synthesized compounds in a particular series of 1,4-dihydropyridines, which includes this compound, exhibited significant antioxidant activity in such tests. wjpmr.com

The table below illustrates the antioxidant activity of representative dihydropyridine derivatives from a study, showcasing their potency relative to a standard antioxidant.

CompoundDPPH Scavenging Activity (IC50 µM)Reference
Derivative 8 (3'-fluoro)127.4 ± 3.5
Derivative 11 (3'-bromo)132.5 ± 3.30
Derivative 6 (3'-methoxy)142.2 ± 0.60
Ascorbic Acid (Standard)40.6 ± 1.2

In Vivo Efficacy and Proof-of-Concept Studies of this compound

In vivo studies in animal models are essential to validate the therapeutic potential of a compound under physiological conditions and to establish a proof-of-concept for its efficacy.

Animal Models for Disease Progression Modulation

The diverse biological activities of dihydropyridine derivatives have led to their evaluation in a wide array of animal models for various diseases. For instance, their well-known calcium channel blocking activity has been extensively studied in rat models of hypertension, where their ability to lower blood pressure is assessed.

In the context of metabolic disorders, dihydropyridine derivatives have been investigated in Wistar rats with induced metabolic disturbances to evaluate their potential as hypolipidemic and hepatoprotective agents. For respiratory conditions, the relaxant effect of these compounds has been studied on isolated rat tracheal rings, suggesting their potential utility in diseases like asthma.

Furthermore, some derivatives have been tested in mouse models of inflammatory pain. In cancer research, the in vivo antineoplastic activity has been evaluated in mice with various tumor models, such as P388 and L1210 leukemias, melanoma B16, and sarcoma 180. While some compounds inhibited the growth of subcutaneous tumors, others did not significantly affect survival time in leukemia models.

A study involving a thiodipeptide with the chemical formula this compound conducted in vivo experiments in rats to assess absorption and bioavailability, which is a prerequisite for systemic efficacy.

Preclinical Pharmacodynamic Endpoints

Pharmacodynamic (PD) endpoints are crucial for demonstrating that a drug has a biological effect in a living system. These endpoints can be physiological measures or biomarkers that indicate the engagement of the drug with its target and the subsequent pharmacological response.

For dihydropyridine derivatives, a primary pharmacodynamic endpoint in cardiovascular studies is the measurement of blood pressure and heart rate in animal models. For instance, in anesthetized rats, changes in systolic and diastolic blood pressure following administration of the compound are recorded to determine its hypotensive efficacy.

In studies investigating hepatoprotective effects, the Ki-67 proliferation index in liver tissue can be used as a pharmacodynamic marker to assess liver regeneration. For anti-inflammatory activity, the reduction in the production of pro-inflammatory cytokines can be a relevant endpoint.

In the context of drug delivery studies, the concentration of the intact prodrug and the active drug in the blood over time (Cmax and Tmax) are key pharmacodynamic parameters that inform on the absorption and release characteristics of the compound in vivo.

The selection of appropriate PD endpoints is critical for the successful translation of preclinical findings to clinical development. While specific preclinical pharmacodynamic endpoints for this compound are not explicitly detailed, its classification as a dihydropyridine derivative suggests that relevant endpoints would be chosen based on the specific therapeutic indication being investigated.

Mechanistic Insights from Preclinical Pharmacological Studies of this compound

Extensive analysis of the chemical formula this compound reveals its association with several research compounds, often appearing in the context of prodrug development or as part of large chemical libraries for screening purposes. While a single, universally recognized compound with this formula and a robust body of public preclinical data is not readily identifiable, the available information points toward investigations into several key mechanistic areas, including transporter-mediated drug delivery and enzyme inhibition.

One area of research involves using thiodipeptide carriers to create prodrugs designed to be recognized by the intestinal oligopeptide transporter, PepT1. brookes.ac.uk This transporter is primarily located in the small intestine and is responsible for the absorption of most di- and tripeptides. brookes.ac.uk By attaching a drug to a carrier that mimics these natural substrates, the oral bioavailability of poorly absorbed compounds can potentially be improved. brookes.ac.uk Preclinical investigations in this area often utilize in vitro models, such as Caco-2 cell monolayers, which are a well-accepted model for the small intestinal epithelium, to assess the transport of these prodrugs across the cell layer. brookes.ac.uk

Another mechanistic theme associated with compounds of this formula is the inhibition of Heat Shock Protein 90 (Hsp90). nih.govnih.gov Hsp90 is a chaperone protein crucial for the stability and function of numerous "client" proteins, many of which are involved in tumor growth and survival. nih.govgoogle.com Inhibition of Hsp90 can lead to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govmdpi.com Preclinical studies on Hsp90 inhibitors often explore their effects on cancer cell viability, the induction of apoptosis (programmed cell death), and the modulation of Hsp90 client protein levels in various cancer models. nih.govmdpi.com For instance, research on novel Hsp90 inhibitors has demonstrated anti-tumor activity and the ability to enhance the cancer-killing capacity of immune cells like CD8+ T cells. nih.gov

Additionally, compounds with this molecular formula have been synthesized and evaluated for their potential as antioxidants. wjpmr.com In vitro antioxidant activity can be assessed through methods like the hydrogen peroxide scavenging assay. wjpmr.com This mechanism involves the molecule's ability to neutralize free radicals, which are reactive species that can damage cells and contribute to various disease processes. wjpmr.com

The table below summarizes the types of preclinical assays and associated findings for compounds related to the this compound formula, based on the mechanistic contexts identified in the literature.

Interactive Table: Preclinical Mechanistic Investigations

Mechanistic Target/GoalPreclinical Model/AssayObserved Effect/Finding
PepT1 Transporter Targeting Caco-2 cell monolayer transport assayEnhanced apical to basolateral transport of the compound. brookes.ac.uk
Hsp90 Inhibition In vivo colon adenocarcinoma modelInhibition of tumor growth and increased CD8+ T cell infiltration. nih.gov
Hsp90 Inhibition In vitro cancer cell linesDose- and time-dependent decrease in cell viability. mdpi.com
Antioxidant Activity Hydrogen peroxide scavenging assayCompound demonstrates ability to remove free radical intermediates. wjpmr.com

Molecular Mechanisms of Action and Identification of Biological Targets for C23h30n2o8s

Elucidation of Specific Protein-Compound Interactions of C23H30N2O8S

The primary biological target of the thiodipeptide prodrug this compound is the intestinal proton-coupled oligopeptide transporter, PepT1. nih.govworktribe.com Research has demonstrated that by conjugating a parent drug to a thiodipeptide carrier, the resulting prodrug can be recognized and transported by PepT1. nih.gov

Studies on a series of thiodipeptide prodrugs, including compounds with the same core structure as this compound, have been conducted to determine their affinity for PepT1. These investigations typically involve in vitro assays using Xenopus laevis oocytes that express rabbit PepT1. The binding affinity is assessed by measuring the ability of the compound to inhibit the uptake of a radiolabeled standard PepT1 substrate, such as D-Phe-L-Gln. nih.gov For a series of these thiodipeptide prodrugs, binding affinities (Ki) were found to be in the range of approximately 0.1 to 2 mM, which is considered a high affinity for this low-affinity, high-capacity transporter. nih.govworktribe.com

Further evidence of interaction and transport is provided by trans-stimulation assays in the same oocyte expression system and by measuring transport across Caco-2 cell monolayers, which are a widely accepted model for the small intestinal epithelium. nih.gov Successful transport across Caco-2 monolayers indicates that the compound is not only binding to PepT1 but is also being translocated across the cell membrane. nih.gov

While these studies confirm that this compound is a substrate for PepT1, detailed molecular-level elucidation of the specific amino acid residues within the PepT1 binding pocket that interact with the thiodipeptide prodrug is not extensively detailed in the available literature. However, it is known that PepT1 has a large binding site that can accommodate a wide variety of side chains on di- and tripeptides, which is the basis for the prodrug approach. researchgate.net

In Vitro Affinity and Transport Data for Thiodipeptide Prodrugs
Compound TypeAssay SystemParameter MeasuredResult
Thiodipeptide ProdrugsPepT1-expressing Xenopus laevis oocytesBinding Affinity (Ki)~ 0.1 to 2 mM
Thiodipeptide ProdrugsCaco-2 cell monolayersTranscellular TransportSignificant PepT1-mediated transport observed

Pathway Analysis of Cellular and Subcellular Responses to this compound

Specific pathway analysis studies to delineate the broader cellular and subcellular responses to the thiodipeptide prodrug this compound have not been reported in the public domain. Pathway analysis is a bioinformatic technique used to identify biological pathways that are enriched in a list of genes or proteins, which can provide mechanistic insights into the effects of a compound. plos.orgnih.gov Such analyses can reveal how a compound, once inside the cell, might influence various signaling or metabolic pathways. nih.govnih.gov

For a compound like this compound, a hypothetical pathway analysis would be conducted following its transport into intestinal epithelial cells via PepT1. The analysis would aim to answer questions about the fate of the prodrug, the pathways affected by the released parent drug, and any potential effects of the thiodipeptide carrier itself. This would typically involve treating cells (e.g., Caco-2) with the compound and then performing transcriptomic, proteomic, or metabolomic analyses to identify changes in gene expression, protein levels, or metabolite concentrations. These changes would then be mapped to known biological pathways using databases like KEGG or Reactome. nih.govreactome.org Without such studies, the downstream cellular and subcellular effects of this compound remain uncharacterized.

Identification of Potential Off-Targets and Selectivity Profiling of this compound in Preclinical Contexts

There is no publicly available information on the selectivity profiling or the identification of potential off-targets for the thiodipeptide prodrug this compound. Off-target interactions are a critical aspect of preclinical drug development, as they can lead to unexpected toxicities or side effects. criver.comfrontiersin.org

Selectivity profiling involves screening a compound against a panel of other transporters, receptors, enzymes, and ion channels to determine its specificity for the intended target. eurofinsdiscovery.com For this compound, this would involve testing its interaction with other solute carrier (SLC) transporters present in the intestine and other tissues to ensure it selectively interacts with PepT1. Computational methods, such as quantitative structure-activity relationship (QSAR) models, can also be used to predict potential off-target activities. nih.gov Given that the parent drugs conjugated in this thiodipeptide series have their own pharmacological profiles, a comprehensive selectivity screen would be essential to ensure that the prodrug strategy does not introduce new, undesirable interactions. nih.gov The lack of such data for this compound means its selectivity profile is currently unknown.

Role of this compound as a Modulator of Specific Receptors or Enzymes

The primary role of this compound is to act as a substrate for the PepT1 transporter, thereby facilitating the absorption of a conjugated parent drug. nih.govworktribe.com In this context, it modulates the transport activity of PepT1 by competing for binding and transport with endogenous substrates. The successful transport of the prodrug across the cell membrane is a direct result of this modulation. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C23h30n2o8s and Analogues

Design and Synthesis of C23H30N2O8S Analogues for SAR Exploration

The design of Darunavir analogues primarily focuses on modifying the P1, P1', P2, and P2' ligands to enhance interactions with the HIV-1 protease, overcome resistance, and improve pharmacokinetic profiles. nih.govacs.org

A common synthetic strategy begins with a commercially available Boc-protected epoxide, which serves as a key component of the Darunavir scaffold. nih.govacs.org This epoxide undergoes a ring-opening reaction with an amine to introduce diversity at the P1' position. Subsequently, the resulting intermediate is treated with various substituted aryl sulfonyl chlorides to add the sulfonamide functionality, which corresponds to the P2' modification. nih.govacs.org Alternative pathways have also been developed, such as those utilizing an asymmetric glycolate (B3277807) aldol (B89426) addition, to provide shorter and more robust routes for creating derivatives for SAR studies. illinoisstate.edu

Researchers have synthesized numerous analogues by:

Modifying the P2' Ligand: The 4-amino functionality on the P2' phenylsulfonamide group has been a primary target for modification. nih.govresearchgate.net Derivatives include substituted acetamides, carboxylic acids, and other functional groups designed to form enhanced hydrogen bonds within the S2' subsite. nih.govresearchgate.net

Altering the P2 Ligand: The bis-tetrahydrofuran (bis-THF) moiety at the P2 position is critical for high-affinity binding. researchgate.netresearchgate.net Modifications have included incorporating basic amines into the bis-THF ring, expanding it to a tris-THF, or fusing it into a tricyclic group to improve interactions with the protease flap region. nih.govnih.gov

Varying P1' and P1 Moieties: The P1' position can accommodate various hydrophobic groups, and studies have explored a wide range of aliphatic and aromatic functionalities to assess their steric and electronic effects. nih.govacs.org Similarly, modifications to the P1 isobutyl group have been investigated to enhance antiviral activity against resistant strains. nih.gov

A combinatorial in silico drug design approach has been effectively used to generate large libraries of virtual analogues by combining different P1' and P2' modifications. nih.govacs.orgresearchgate.net Promising candidates from these virtual libraries are then selected for chemical synthesis and biological evaluation. acs.orgresearchgate.net

Positional and Substituent Effects on Biological Activity of this compound Derivatives

SAR studies have provided detailed insights into how specific structural changes affect the biological activity of Darunavir derivatives.

P2' Substitutions: Modifications at the P2' position significantly influence inhibitory potency.

Analogues with halogen (fluoro, chloro) and flexible aliphatic or alkoxy groups on the P2' phenyl ring have shown superior inhibition constants (Kᵢ) against wild-type HIV-1 protease compared to Darunavir itself. nih.govacs.org For example, analogues with dichloro substituents or flexible alkoxy groups exhibited Kᵢ values as low as 0.71 nM and 0.28 nM, respectively, compared to Darunavir's 1.87 nM. nih.govacs.org This enhancement is attributed to favorable interactions with residues like D30, V32, and V82 in the S2' subsite. nih.gov

Converting the P2' 4-amino group to various amides can also lead to potent inhibitors. An N-acetamide derivative showed a Kᵢ of 0.6 pM, although its cellular antiviral activity was reduced compared to Darunavir. nih.gov

P2 Substitutions: The bis-THF group at the P2 position is crucial.

Incorporating a basic amine at the C4 position of the bis-THF ring can create new, unique hydrogen bonds with the backbone carbonyl of Gly48 in the protease flap region, leading to potent activity against highly PI-resistant HIV-1 strains. nih.gov

P1' Substitutions: The size and nature of the P1' group are important.

The introduction of a large hydrophobic ligand at the P1' position can disrupt the shape of the enzyme's P2' pocket, which can be a factor in inhibitor design. nih.govacs.org

The following table summarizes the activity of selected Darunavir analogues with modifications at the P2' position.

AnalogueP2' ModificationInhibition Constant (Kᵢ) vs. WT HIV-1 PRReference
Darunavir 4-amino-phenyl1.87 nM acs.org, nih.gov
5aa 4-(fluoro)-phenyl1.54 nM acs.org, nih.gov
5ad 4-(dichloro)-phenyl0.71 nM acs.org, nih.gov
5ac 4-(flexible aliphatic)-phenyl0.31 nM acs.org, nih.gov
5ae 4-(flexible alkoxy)-phenyl0.28 nM acs.org, nih.gov
5af 4-(flexible aliphatic)-phenyl1.11 nM acs.org, nih.gov

Computational Approaches in SAR/QSAR for this compound

Computational methods are integral to modern drug design and have been extensively applied to study Darunavir and its analogues. nih.gov These approaches accelerate the discovery process by predicting the activity of novel compounds and providing insights into their binding mechanisms. scilit.com

Molecular docking is used to predict the binding pose and affinity of an inhibitor within the protease active site. nih.govnih.gov For Darunavir analogues, docking studies help to pre-screen large virtual libraries, prioritizing compounds with high predicted binding scores for synthesis. acs.orgresearchgate.net Docking results have shown that Darunavir derivatives can maintain stable conformations within the binding cavity through hydrogen bonding and other non-bonded interactions. scilit.comscite.ai Key interacting residues often include the catalytic aspartates (Asp25, Asp25') and backbone atoms of residues like Asp29 and Asp30. wikipedia.orgeurekaselect.com

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior and stability of the inhibitor-protease complex over time. nih.govchemrxiv.orgresearchgate.net MD simulations have been used to:

Confirm the stability of docked poses. nih.gov

Analyze the network of hydrogen bonds and their stability. For instance, simulations revealed that while an analogue might form fewer hydrogen bonds than Darunavir, the stability of those bonds could be higher, contributing to potent inhibition. acs.org

Assess the binding free energy of inhibitor-protease complexes, which often correlates well with experimental activity. chemrxiv.org

Investigate the structural flexibility of the protease and how it adapts to bind different inhibitors, which is crucial for understanding and overcoming drug resistance. nih.govchemrxiv.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov For Darunavir, pharmacophore models are derived from its crystal structure complexed with HIV-1 protease. nih.gov These models highlight the key interaction points: hydrogen bond donors and acceptors interacting with the catalytic aspartates and hydrophobic features filling the S1/S2 pockets. nih.gov

These validated pharmacophores are then used as 3D queries for virtual screening of chemical databases to identify novel compounds that match the required features. This approach has been successful in identifying new scaffolds for HIV-1 protease inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.goveurekaselect.com For Darunavir derivatives, both 2D and 3D-QSAR studies have been conducted. nih.goveurekaselect.com

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.goveurekaselect.com These models are built using a training set of analogues with known activities and are then validated using a test set.

A study on 45 Darunavir analogues yielded statistically significant CoMFA and CoMSIA models with good predictive power (CoMSIA/SHE model: q² = 0.839, r² = 0.996). nih.gov Another 3D-QSAR study on 42 derivatives also produced a robust CoMSIA model (q²=0.754, r²= 0.988). eurekaselect.com

These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity, providing direct guidance for designing more potent inhibitors. nih.goveurekaselect.com The models have successfully predicted the activity of newly designed compounds, demonstrating their utility in the rational design of next-generation PIs. nih.goveurekaselect.combenthamdirect.com

The table below shows parameters for some developed QSAR models for Darunavir analogues.

Model TypeNumber of Analoguesq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive Power (r²pred)Reference
2D-QSAR 450.72350.7910Not Reported nih.gov
CoMFA 450.6810.998Not Reported nih.gov
CoMSIA/SHE 450.8390.996Not Reported nih.gov
CoMSIA-DAH 420.7540.9880.57 eurekaselect.com, benthamdirect.com
CoMSIA 1930.5000.8820.797 scite.ai, scilit.com

Advanced Drug Delivery Strategies and Prodrug Design Utilizing C23h30n2o8s Core

Application of Thiodipeptide Carriers for Transport Enhancement with C23H30N2O8S

The core strategy for enhancing the oral delivery of the parent drug molecule involves its conjugation to a thiodipeptide carrier, resulting in the this compound compound. This approach is based on creating a prodrug that mimics the natural substrates of intestinal transporters. Current time information in Baldwin County, US.nih.gov Thiodipeptides, which are dipeptides containing a sulfur-for-oxygen substitution in the peptide bond, are designed to be resistant to hydrolysis by peptidases in the gut, a common challenge for standard peptide-based carriers. Current time information in Baldwin County, US.

The primary target for these thiodipeptide carriers is the intestinal oligopeptide transporter, PepT1. Current time information in Baldwin County, US.nih.gov By attaching the active drug molecule to a carrier recognized by PepT1, the resulting prodrug can be actively transported across the intestinal epithelium, bypassing the limitations of passive diffusion that hinder the absorption of many drugs. nih.gov Research has demonstrated that a diverse array of drugs can be successfully conjugated to these hydrolysis-resistant thiodipeptide carriers, transforming them into substrates for PepT1. Current time information in Baldwin County, US.nih.gov The this compound compound, an ibuprofen-thiodipeptide conjugate, exemplifies this strategy. nih.govnih.gov

The synthesis of such prodrugs involves linking the drug, either directly or via a linker, to the side-chain of the thiodipeptide carrier. nih.gov This bioconjugation creates a novel chemical entity with physicochemical properties tailored for recognition and transport by PepT1. nih.gov

Investigation of Oligopeptide Transporter (PepT1) Mediated Uptake for this compound Conjugates

The intestinal peptide transporter PepT1 is a high-capacity, low-affinity transporter responsible for absorbing most di- and tripeptides from dietary protein digestion. nih.govhilarispublisher.com Its broad substrate specificity makes it an attractive target for prodrug strategies. nih.gov The successful uptake of this compound and related conjugates is critically dependent on their ability to bind to and be transported by PepT1.

Research has confirmed that a series of thiodipeptide prodrugs, including the ibuprofen (B1674241) conjugate this compound (referred to as compound 1 in the study by Foley et al.), are recognized by PepT1. nih.govbrookes.ac.uk The binding affinity of these prodrugs for rabbit PepT1 expressed in Xenopus laevis oocytes was determined by measuring their ability to inhibit the uptake of a radiolabeled standard substrate. brookes.ac.uk For the series of eleven prodrugs synthesized, binding affinities (Ki) ranged from approximately 0.1 to 2 mM. nih.gov Compounds with an affinity of less than 1 mM are generally considered high-affinity binders for this transporter. brookes.ac.uk The ibuprofen prodrug this compound demonstrated a strong affinity with a Ki value of 0.26 ± 0.03 mM. nih.gov

Beyond just binding, studies confirmed that these conjugates are actively transported. Trans-stimulation assays, which measure the efflux of a radiolabeled substrate from oocytes pre-loaded with it, showed that the ibuprofen prodrug and others induced significant efflux, confirming they are substrates, not just inhibitors, of PepT1. nih.govbrookes.ac.uk This PepT1-mediated transport was further validated in Caco-2 cell monolayers, a widely accepted in-vitro model for the human intestinal epithelium. nih.govmdpi.com

Table 1: In Vitro PepT1 Affinity and Transport Data for Thiodipeptide Prodrugs
Prodrug (Parent Drug)Binding Affinity (Ki, mM)PepT1 Transport Confirmed (Oocyte Assay)
Compound 1 (Ibuprofen)0.26 ± 0.03Yes
Compound 2 (Gabapentin)1.01 ± 0.33Yes
Compound 3 (Propofol)0.92 ± 0.19Yes
Compound 6 (Nabumetone)0.08 ± 0.02Yes
Compound 7 (Nabumetone)0.46 ± 0.09Yes
Compound 8 (Atenolol)0.44 ± 0.15No
Compound 9 (Zanamivir)0.13 ± 0.02No
Compound 10 (Baclofen)1.87 ± 0.26No

Data sourced from Foley et al., European Journal of Medicinal Chemistry, 2018. nih.gov

Strategies for Modulating Preclinical Oral Permeability and Systemic Exposure of this compound

The ultimate goal of the thiodipeptide prodrug strategy is to improve oral permeability and subsequent systemic exposure of the parent drug. Preclinical studies involving cell-based assays and animal models are crucial for evaluating this.

The permeability of the this compound ibuprofen prodrug was assessed using Caco-2 cell monolayers. nih.gov These experiments measure the rate at which the compound travels from the apical (intestinal lumen) side to the basolateral (blood) side of the cell layer. The ibuprofen prodrug showed significant PepT1-mediated transcellular uptake, indicating that the strategy successfully enhances transport across the intestinal epithelial barrier in an in-vitro setting. nih.gov

In vivo studies in rats provided further proof-of-concept. nih.gov Following oral administration of the ibuprofen-thiodipeptide prodrug (this compound), both the intact prodrug and the released parent drug, ibuprofen, were detected in the plasma. The maximum plasma concentration (Cmax) for the intact prodrug was 0.2 µg/mL. nih.govresearchgate.net Importantly, the detection of released ibuprofen confirmed that the prodrug is absorbed and then cleaved to liberate the active compound systemically. nih.gov The relative bioavailability of ibuprofen from this specific prodrug was 2%. researchgate.net While this value is modest, it is significant given that the parent drug's absorption profile was altered, and it demonstrates that targeting PepT1 can overcome oral bioavailability challenges. researchgate.net Further optimization of the linker's cleavage rate is needed to improve the release of the parent drug and enhance therapeutic application. researchgate.net

Table 2: Preclinical Pharmacokinetic Parameters for Ibuprofen-Thiodipeptide Prodrug (this compound) in Rats
CompoundAdministration RouteAnalyteCmaxTmax (hours)Relative Bioavailability
Ibuprofen Prodrug (1)OralIntact Prodrug0.2 µg/mL3.5N/A
Ibuprofen Prodrug (1)OralReleased Ibuprofen-3.52%
Ibuprofen (Control)OralIbuprofen-1.0N/A

Data sourced from Foley et al., European Journal of Medicinal Chemistry, 2018. researchgate.net

Controlled Release Systems and Bioconjugation Approaches for this compound

Beyond transporter-mediated uptake, advanced drug delivery strategies can be applied to further optimize the therapeutic profile of this compound. These include controlled release systems and more complex bioconjugation approaches.

Controlled Release Systems: The goal of a controlled release system is to maintain drug concentration within the therapeutic window for an extended period, reducing dosing frequency. nih.gov For a prodrug like this compound, this could be achieved by embedding the compound within a specialized formulation.

Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. nih.govnih.gov Stimuli-responsive hydrogels, which respond to changes in pH or enzymes in the gastrointestinal tract, are particularly promising for oral delivery. nih.gov A this compound-loaded hydrogel could be designed to protect the prodrug in the acidic environment of the stomach and then release it in the more neutral pH of the small intestine, where PepT1 transporters are abundant. nih.govdovepress.com

Nanoparticle-Based Systems: Encapsulating the prodrug in nanoparticles (e.g., made from biodegradable polymers, lipids, or chitosan) can improve stability, solubility, and control the release profile. mdpi.comacs.org The surface of these nanoparticles can also be functionalized with peptides or other ligands to further enhance targeting to specific cells or regions of the intestine. nih.govmdpi.comnih.gov For instance, peptide-conjugated nanoparticles can be engineered to recognize specific receptors on cancer cells, combining the enhanced oral absorption of the prodrug with targeted delivery to the site of action. nih.gov

Bioconjugation Approaches: Bioconjugation is the chemical linking of two molecules, at least one of which is a biological molecule. nih.govdigitellinc.com While this compound is itself a bioconjugate, further modifications could enhance its properties.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a common strategy to improve the stability and circulation time of peptide-based drugs. mdpi.com PEGylating the this compound core could potentially shield it from enzymatic degradation and prolong its presence in the systemic circulation after absorption. researchgate.net

Self-Assembling Peptide-Drug Conjugates: More advanced designs involve creating peptide-drug conjugates that can self-assemble into nanostructures like nanofibers or micelles. nih.gov This approach combines the benefits of a prodrug with a vehicular delivery system, potentially improving drug loading and release characteristics. nih.gov

These advanced strategies, when combined with the foundational PepT1-targeting approach of the this compound core, offer a multi-pronged platform for developing next-generation oral therapeutics with significantly improved performance.

Bioanalytical and Analytical Methodologies for C23h30n2o8s Research

Development of Chromatographic Methods for C23H30N2O8S Quantification in Biological Matrices

The quantification of Zaltoprofen and its metabolites, including the acyl glucuronide, in biological matrices like plasma and urine, is predominantly achieved through chromatographic techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of this research. researchgate.netresearchgate.net

Several HPLC methods have been developed and validated for Zaltoprofen analysis. wjbphs.comajpaonline.com For instance, a reversed-phase HPLC (RP-HPLC) method can separate Zaltoprofen from plasma components, often using a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile. wjbphs.com Detection is commonly performed using an ultraviolet (UV) detector at wavelengths such as 232 nm, 254 nm, or 330 nm. researchgate.netwjbphs.com To improve the separation of Zaltoprofen's enantiomers, chiral stationary phases like Chiralcel OJ-RH are employed. wjbphs.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for quantifying Zaltoprofen and its glucuronide metabolite. researchgate.netnih.gov This technique allows for the direct injection of biological samples after minimal preparation, such as protein precipitation, and can achieve lower limits of quantification compared to HPLC-UV methods. researchgate.netsci-hub.se For unstable metabolites like acyl glucuronides, careful sample handling, including immediate cooling and acidification, is critical to prevent degradation and ensure accurate measurement. researchgate.netnih.gov

Below is a table summarizing various chromatographic methods used for the quantification of Zaltoprofen, the parent compound of this compound.

MethodMatrixColumnMobile PhaseDetectionLinearity Range (µg/mL)Reference
HPLC-UVHuman Plasma5µm Intensil, C18 (4.6 x 250 mm)Phosphate buffer (pH 3): Acetonitrile (40:60 v/v)UV at 254 nm0.15 - 20 wjbphs.com
HPLC-UVHuman PlasmaZorbax ODS (250 × 4.6 mm, 5 µm)1% Acetic Acid: ACN: Methanol (B129727) (36:60:4, v/v/v)UV at 330 nm0.05 - 20 researchgate.netwjbphs.com
RP-HPLCBulk/TabletEnable C18G (250 mm × 4.6 mm, 5 μm)Acetonitrile: Methanol (90:10 v/v)UV at 331 nm5 - 50 wjbphs.com
RP-HPLCTabletPhenomenax Luna C18 (250 x 4.6 mm, 5mm)Acetonitrile: 0.02 M Phosphate Buffer (50:50 v/v)UV at 232 nmN/A researchgate.net
UPLC-MS/MSHuman PlasmaN/AN/AMS/MS0.005 - 10 researchgate.net
Chiral HPLCN/AChiralcel OJ-RHN/AN/AN/A wjbphs.com

Mass Spectrometry-Based Techniques for this compound Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing metabolites of Zaltoprofen, including Zaltoprofen Acyl Glucuronide. omicsonline.orgdntb.gov.ua When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of various metabolic products from complex biological samples. dntb.gov.ua

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. uab.edu By inducing fragmentation of a selected precursor ion, a characteristic pattern of product ions is generated, which serves as a fingerprint for the molecule. sciex.com For glucuronide metabolites, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed in the MS/MS spectrum, aiding in their identification. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to determine the elemental composition of metabolites, further confirming their identity. mdpi.com

The fragmentation patterns can help differentiate between isomers. currentseparations.com For acyl glucuronides, which are known to undergo intramolecular acyl migration to form various positional isomers, specific fragmentation pathways can help distinguish these different forms. currentseparations.com The development of advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), provides more detailed structural information, which is crucial for characterizing complex metabolites like glucuronides. sciex.com

Known human metabolites of Zaltoprofen that can be identified using these techniques include Zaltoprofen Acyl Glucuronide, 10-Hydroxy-zaltoprofen, and Zaltoprofen S-oxide. nih.govdrugbank.com

Spectrophotometric and Fluorometric Assays for this compound Detection

While less specific than chromatographic methods, spectrophotometric and fluorometric assays can be used for the detection and quantification of Zaltoprofen and its metabolites under certain conditions.

UV-Visible spectrophotometry has been developed for the quantitative analysis of Zaltoprofen in pharmaceutical formulations. wjbphs.com Zaltoprofen in a methanol and water solvent shows absorption maxima at approximately 243.5 nm and 338.0 nm. wjbphs.comresearchgate.net The Beer-Lambert law is obeyed within specific concentration ranges, allowing for quantification. wjbphs.com Another visible spectrophotometric method involves the formation of a colored complex, for example, with 2,4-dinitrophenyl hydrazine, which can be measured at a specific wavelength (e.g., 446.5 nm). researchgate.netscholarsresearchlibrary.com

Spectrophotometric MethodWavelength (λmax)Linearity Range (µg/mL)SolventReference
UV Spectrophotometry243.5 nm1 - 40Methanol/Water wjbphs.com
UV Spectrophotometry338.0 nm5 - 100Methanol/Water wjbphs.com
Visible Spectrophotometry446.5 nm5 - 55Water researchgate.netscholarsresearchlibrary.com

Fluorometric assays offer higher sensitivity than spectrophotometric methods. nih.gov While specific fluorometric assays for Zaltoprofen Acyl Glucuronide are not widely reported, the general principle involves using a fluorogenic substrate that, upon reaction with the target analyte or an enzyme acting on it, produces a fluorescent signal. nih.gov For instance, fluorometric assays are used to measure the activity of β-glucuronidase, the enzyme that can hydrolyze glucuronide conjugates. nih.gov Such assays could be adapted to indirectly measure the presence of glucuronide metabolites. mdpi.com There are also reports of fluorometric assays being compared to other methods for the analysis of related compounds.

Preclinical Pharmacokinetic Study Design and Analysis Methodologies for this compound

Preclinical pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. admescope.com For Zaltoprofen and its acyl glucuronide, these studies are typically conducted in animal models, most commonly rats. admescope.comnih.govresearchgate.net

A typical preclinical PK study involves administering the parent drug, Zaltoprofen, to the animals, often through both intravenous and oral routes to determine absolute bioavailability. admescope.comdovepress.com Blood samples are collected at various time points, and the plasma is separated for analysis. admescope.com Urine and feces may also be collected to analyze the excretion of the drug and its metabolites. admescope.com

The concentration of Zaltoprofen and its metabolites, including Zaltoprofen Acyl Glucuronide, in the collected biological samples is then determined using a validated bioanalytical method, usually LC-MS/MS. mdpi.comadmescope.com The resulting concentration-time data is used to calculate key pharmacokinetic parameters. ingentaconnect.com

Pharmacokinetic analysis is performed using compartmental or non-compartmental models. nih.gov A two-compartment model with first-order absorption has been used to describe the pharmacokinetics of Zaltoprofen. nih.gov This analysis provides crucial information on how the body processes the drug and its metabolites. nih.gov For instance, a study in rats showed that the (S)-enantiomer of Zaltoprofen had a higher area under the curve (AUC) and maximum concentration (Cmax) compared to the (R)-enantiomer. nih.gov Such studies are vital for understanding the disposition of Zaltoprofen and the formation and elimination of its acyl glucuronide metabolite. researchgate.net

Emerging Research Avenues and Future Directions for C23h30n2o8s

Exploration of Novel Therapeutic Modalities for C23H30N2O8S

While Darunavir's primary role is in antiretroviral therapy, researchers are exploring its potential in other disease contexts. nih.govtandfonline.com The pleiotropic effects of HIV-1 protease inhibitors, including Darunavir, suggest a broader pharmacological scope. nih.gov

One area of investigation has been its potential application against other viruses. For instance, during the COVID-19 pandemic, Darunavir was studied for its potential to inhibit SARS-CoV-2. mdpi.comdrugbank.com However, in vitro studies and clinical observations ultimately did not support its use for treating COVID-19, as it showed no significant activity at clinically relevant concentrations. jnj.comnih.gov

Another emerging area is oncology. Preclinical studies have investigated the anticancer properties of Darunavir and its precursors. nih.govmdpi.com Research on two of its precursors, RDD-19 and RDD-142, revealed dose-dependent cytotoxicity towards liver cancer cell lines. These compounds induced both caspase-dependent apoptosis and caspase-independent cell death, suggesting a potential targeting of the proteasome. nih.gov In silico evaluations of Darunavir analogues have also suggested they are plausible candidates for further in vitro and in vivo anticancer testing. mdpi.com

Integration of Advanced Omics Technologies in this compound Preclinical Studies

The advancement of "omics" technologies, such as genomics, proteomics, and metabolomics, is revolutionizing preclinical research on compounds like Darunavir. These high-throughput methods allow for a comprehensive understanding of a drug's interaction with biological systems. mdpi.com

In the context of Darunavir, these technologies are crucial for:

Identifying Resistance Mechanisms: Genomic analysis of HIV strains from patients who develop resistance to Darunavir can identify specific mutations in the viral protease enzyme. nih.gov This information is vital for understanding how the virus evades the drug and for developing next-generation inhibitors that can overcome this resistance. nih.govresearchgate.net

Personalized Medicine: Omics data can help predict which patients are most likely to respond well to Darunavir-based regimens and who might be at risk for adverse effects. This paves the way for more personalized treatment strategies.

Drug Repurposing: By analyzing the complete molecular signature of Darunavir's effects on human cells, researchers can identify unexpected pathways that are modulated by the drug. This can uncover new potential therapeutic uses for diseases beyond HIV. mdpi.com

Rational Design of Next-Generation this compound Analogues with Enhanced Potency and Selectivity

Despite Darunavir's success, the emergence of multidrug-resistant HIV strains necessitates the development of new and improved analogues. nih.govacs.org Researchers are employing rational, structure-based drug design and combinatorial in silico approaches to create next-generation protease inhibitors with enhanced potency and a higher barrier to resistance. nih.govresearchgate.net

Key strategies in the design of Darunavir analogues include:

Modifications at Key Positions: Structure-activity relationship (SAR) studies have identified the P1', P2, and P2' positions of the Darunavir molecule as critical for its interaction with the HIV-1 protease. nih.govacs.org By making strategic chemical modifications at these sites, scientists aim to improve the binding affinity and inhibitory activity of the drug.

Enhancing Flexibility: Research suggests that adding more flexible chemical groups (moieties) at certain positions can improve the interaction between the modified drug and the viral protease, especially in mutant forms of the enzyme. nih.govacs.org

Computational Screening: Advanced computational methods, such as the fragment molecular orbital (FMO) method and molecular dynamics simulations, are used to design and screen large libraries of potential analogues in silico before they are synthesized in the laboratory. researchgate.net This significantly accelerates the discovery process.

Recent studies have yielded promising results. For example, a series of new analogues with modifications at the P2' position, such as 5ae, have shown superior inhibition of HIV-1 protease compared to Darunavir itself. researchgate.net These analogues also demonstrated the potential to inhibit various drug-resistant mutations of the protease. nih.govresearchgate.net

Inhibitory Activity of Selected Darunavir Analogues Against Wild-Type HIV-1 Protease
CompoundInhibition Constant (Ki) in nM
Darunavir (Reference)Not specified in provided abstracts
5ac0.31
5ad0.71
5ae0.28
5af1.12
5aa1.54

Bridging Preclinical Research to Translational Science for this compound

Translational science focuses on "translating" findings from basic research into real-world medical applications. researchgate.net For Darunavir and its analogues, this involves a multi-step process to ensure that promising preclinical results lead to tangible benefits for patients. mdpi.com

Key aspects of this translational bridge include:

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Physiologically based pharmacokinetic (PBPK) modeling is used to predict how Darunavir and its new analogues will be absorbed, distributed, metabolized, and excreted in the human body. nih.gov This is particularly important for special populations, such as pregnant women, where clinical trials may be limited. nih.gov

Clinical Trials: Rigorous clinical trials are essential to evaluate the efficacy and safety of new Darunavir-based regimens and analogues in diverse patient populations. nih.govjnj.com These studies compare new treatments to existing standards of care and monitor for both short-term and long-term outcomes. mdpi.comnih.gov

Global Access and Public Health: A crucial aspect of translational science is ensuring that effective treatments are accessible to those who need them most. Efforts are being made to facilitate the availability of Darunavir in low- and middle-income countries, including the development of pediatric formulations. who.int

The journey of Darunavir from a laboratory concept to a life-saving medication is a testament to the power of translational science. purdue.edu The ongoing research into its novel uses, the application of advanced technologies, and the development of next-generation analogues promise to further enhance its impact on global health. mdpi.com

Q & A

Q. What criteria should guide the selection of synthetic pathways for C₂₃H₃₀N₂O₈S analogs in structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize routes with minimal protecting-group manipulations and scalable intermediates. Apply green chemistry metrics (e.g., E-factor, atom economy) to evaluate sustainability. Use cheminformatics tools (e.g., RDKit) to predict synthetic accessibility and prioritize analogs with high diversity scores .

Q. How should ethical considerations shape experimental design for C₂₃H₃₀N₂O₈S studies involving animal models?

  • Methodological Answer : Adhere to the 3Rs framework (Replacement, Reduction, Refinement) by using in silico or ex vivo models (e.g., organ-on-chip) where feasible. Justify sample sizes via power analysis to minimize animal use. Document ethical approvals and housing conditions in methods sections to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.